4(3H)-Quinazolinone, 6-chloro-2-ethyl-
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Overview
Description
4(3H)-Quinazolinone, 6-chloro-2-ethyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-chloro-2-ethyl- typically involves the cyclization of appropriate anthranilic acid derivatives with suitable reagents. One common method is the reaction of 6-chloro-2-ethyl-anthranilic acid with formamide under acidic conditions to yield the desired quinazolinone compound . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 6-chloro-2-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-chloro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to quinazoline or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, quinazolines, and other heterocyclic compounds with potential biological activities.
Scientific Research Applications
4(3H)-Quinazolinone, 6-chloro-2-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-2-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to various biological effects.
Comparison with Similar Compounds
4(3H)-Quinazolinone, 6-chloro-2-ethyl- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 6-chloro-2-methyl-: Similar structure but with a methyl group instead of an ethyl group at the 2nd position.
4(3H)-Quinazolinone, 6-chloro-2-phenyl-: Contains a phenyl group at the 2nd position, leading to different chemical properties and biological activities.
4(3H)-Quinazolinone, 6-chloro-2-isopropyl-: Features an isopropyl group at the 2nd position, which affects its steric and electronic properties.
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-2-ethyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h3-6H,2H2,1H3 |
InChI Key |
XATATDGBMYCLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C2=CC(C=CC2=N1)Cl |
Origin of Product |
United States |
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